molecular formula C2F3LiO2 B1592625 Lithium trifluoroacetate CAS No. 2923-17-3

Lithium trifluoroacetate

Cat. No. B1592625
CAS RN: 2923-17-3
M. Wt: 120 g/mol
InChI Key: HSFDLPWPRRSVSM-UHFFFAOYSA-M
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Description

Lithium trifluoroacetate is a chemical compound with the molecular formula C2F3LiO2 . It has an average mass of 119.956 Da and a monoisotopic mass of 120.001045 Da .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CFLiO . It consists of a lithium ion (Li+) and a trifluoroacetate ion (C2F3O2-) .


Chemical Reactions Analysis

This compound has been involved in studies related to lithium-ion batteries. In one study, the reaction mechanism of lithium polysulfide (Li2S6) with the electrolyte additive methyl trifluoroacetate (CH3TFA) was evaluated .


Physical And Chemical Properties Analysis

This compound appears as a white powder . It has a melting point of 250℃ . It is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

  • Electrolytes for Lithium-Ion Batteries

    • Lithium trifluoroacetate is suitable as a co-solvent for lithium-ion battery electrolytes, particularly for low-temperature applications. Variations in the carbon-chain length of trifluoroacetate affect the dissociation of LiPF6 salt and the mobility of solvated Li+ ions in the electrolyte, influencing the battery's performance at low temperatures (Lu et al., 2013).
  • Synthesis of Nanopowders

    • Lithium fluoride (LiF) nanopowders have been synthesized using a trifluoroacetate-based sol-gel processing method. The process involves lithium acetate dehydrate and trifluoroacetic acid as sources for lithium and fluorine, with the solvent and temperature affecting particle size and aggregation (Nikanjam et al., 2011).
  • Lithium-Sulfur Batteries

    • In lithium-sulfur batteries, methyl trifluoroacetate (CH3TFA) has been introduced as an additive to enhance discharge behavior. This compound reacts with lithium polysulfides to form this compound (LiTFA) and dimethyl polysulfides, improving solubility and utilization under lean-electrolyte conditions (Gupta et al., 2020).
  • Positive Electrodes in Lithium-Ion Batteries

    • Lithium transition metal fluorides have been investigated as positive electrode materials for lithium-ion batteries. A sol-gel process with trifluoroacetic acid as the fluorine source is used to synthesize monoclinic and orthorhombic Li3CrF6, which exhibit promising electrochemical properties (Lieser et al., 2015).
  • Environmental Impact Study

    • The impact of sodium trifluoroacetate on soil solution chemistry in a northern hardwood forest soil was studied, shedding light on the environmental influence of trifluoroacetate, a degradation product of chlorofluorocarbons (CFCs), in ecosystems (Berger & Likens, 1999).
  • Enhancement of Upconversion Emission

    • The addition of Li+ ions to β-NaGdF4:Yb3+/Er3+ nanoparticles, prepared via a thermal decomposition reaction of trifluoroacetates, significantly enhances the upconversion emission intensity. This finding has implications for developing materials with improved luminescent properties (Cheng et al., 2012).
  • Microbial Transformation in Organic Synthesis

    • Microbial transformations of ynones with a trifluoromethyl group, prepared by the reaction of ethyl trifluoroacetate with lithium alkynates, have been studied. This process leads to the production of novel fluorinated seven-membered lactones, demonstrating the utility of trifluoroacetate in organic synthesis (Kitazume & Sato, 1985).
  • Solid Electrolyte Interphase in Lithium Batteries

    • This compound (LiTFA) has been used to regulate the lithium ion solvation sheath on the solid electrolyte interphase (SEI) in lithium-ion batteries. This approach significantly suppresses Li dendrite formation and enhances Coulombic efficiency, indicating a potential pathway for improving battery stability (Wang et al., 2020).

Safety and Hazards

Lithium trifluoroacetate is classified as fatal if swallowed and very toxic to aquatic life . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid dust formation .

properties

IUPAC Name

lithium;2,2,2-trifluoroacetate
Source PubChem
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InChI

InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDLPWPRRSVSM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883909
Record name Acetic acid, 2,2,2-trifluoro-, lithium salt (1:1)
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Molecular Weight

120.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name Lithium trifluoroacetate
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CAS RN

2923-17-3
Record name Acetic acid, 2,2,2-trifluoro-, lithium salt (1:1)
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Record name Acetic acid, 2,2,2-trifluoro-, lithium salt (1:1)
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Record name Acetic acid, 2,2,2-trifluoro-, lithium salt (1:1)
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Record name Lithium trifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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